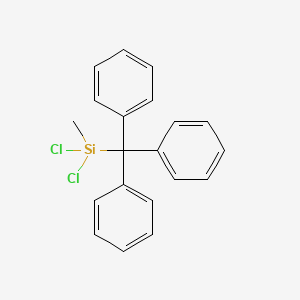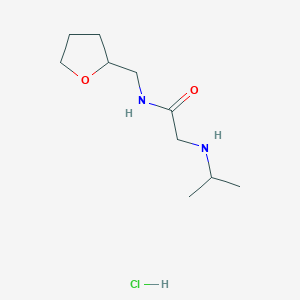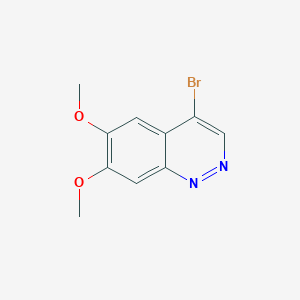
(Triphenylmethyl)methyldichlorosilane
Overview
Description
(Triphenylmethyl)methyldichlorosilane is an organosilicon compound with the molecular formula C20H18Cl2Si. It is a solid at room temperature and is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of triphenylmethyl chloride with methyldichlorosilane under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of (Triphenylmethyl)methyldichlorosilane involves large-scale reactions with stringent control over reaction parameters to achieve high purity and yield. The process may also include purification steps to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions: (Triphenylmethyl)methyldichlorosilane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to substitute the chlorine atoms in the compound.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of triphenylmethylsilanol.
Reduction: Reduction reactions can produce triphenylmethylsilane.
Substitution: Substitution reactions can yield a variety of organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
(Triphenylmethyl)methyldichlorosilane is widely used in scientific research due to its unique properties and reactivity. It finds applications in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex organosilicon compounds.
Biology: In the study of biological systems where silicon-based compounds are of interest.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of silicon-based materials and coatings.
Mechanism of Action
The mechanism by which (Triphenylmethyl)methyldichlorosilane exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
(Triphenylmethyl)methyldichlorosilane is unique in its structure and reactivity compared to other organosilicon compounds. Similar compounds include:
Methyltrichlorosilane: A simpler organosilicon compound with fewer phenyl groups.
Triphenylchloromethane: A compound with a similar triphenylmethyl group but without the silicon atom.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound in various chemical processes.
Properties
IUPAC Name |
dichloro-methyl-tritylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2Si/c1-23(21,22)20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHJOUAJXNMZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696694 | |
| Record name | Dichloro(methyl)(triphenylmethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256343-28-9 | |
| Record name | Dichloro(methyl)(triphenylmethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503290.png)
![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503293.png)
![3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1503302.png)
![1-[4-(Pyrrolidin-1-ylmethyl)-2-thienyl]ethanone](/img/structure/B1503304.png)
![methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1503324.png)
![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)
![7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1503347.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503363.png)


![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)

![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)

